Clean Six-Membered Heterocycle Formation: No Disproportionation Observed
In reactions with N,N′-dimethylethylenediamine and N,N′-diphenylethylenediamine, 1,2-dichlorotetramethyldisilane exclusively yields six-membered heterocyclic products (N,N′-diphenyl-2,2,3,3-tetramethyl-1,4-diaza-2,3-disilacyclohexane) with no evidence of Si–Si bond disproportionation [1]. In contrast, under identical conditions, 1,1,2,2-tetrachlorodimethyldisilane and hexachlorodisilane undergo significant disproportionation, producing undesired cyclic aminosubstituted monosilanes as side products [1].
| Evidence Dimension | Reaction selectivity (proportion of desired six-membered ring vs. disproportionation products) |
|---|---|
| Target Compound Data | 100% conversion to six-membered ring; 0% disproportionation observed |
| Comparator Or Baseline | 1,1,2,2-Tetrachlorodimethyldisilane: disproportionation to cyclic monosilanes observed; Hexachlorodisilane: disproportionation to cyclic monosilanes observed |
| Quantified Difference | Complete elimination of undesired disproportionation pathway |
| Conditions | Reaction with equimolar N,N′-dimethylethylenediamine or N,N′-diphenylethylenediamine under inert atmosphere |
Why This Matters
Procurement of 1,2-dichlorotetramethyldisilane is essential for high-yield synthesis of diazasilacyclohexane derivatives where product purity and structural fidelity are critical.
- [1] Knopf, C., Wagler, J., Brendler, E., Borrmann, H., & Roewer, G. (2004). Novel Five- and Six-Membered Diazasilacycloalkanes: Synthesis, Structure and Properties. Zeitschrift für Naturforschung B, 59(11–12), 1254–1260. View Source
